5-Hexen-1-ol

Description

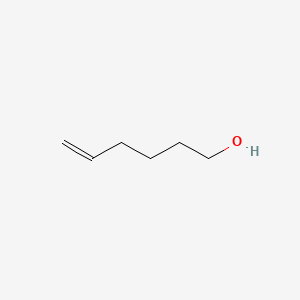

Structure

3D Structure

Propriétés

IUPAC Name |

hex-5-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h2,7H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZVMOZAXAMASY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074950 | |

| Record name | 5-Hexen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS], Colourless liquid; Green aroma | |

| Record name | 5-Hexen-1-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11274 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 5-Hexenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1612/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water and most fixed oils, Soluble (in ethanol) | |

| Record name | 5-Hexenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1612/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.845-0.849 | |

| Record name | 5-Hexenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1612/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

821-41-0 | |

| Record name | 5-Hexen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=821-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hexen-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hexen-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Hexen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-5-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HEXEN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57PD1RF6G7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 5-Hexen-1-ol from 6-bromo-1-hexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-hexen-1-ol from 6-bromo-1-hexene, a valuable process for obtaining a key intermediate in the production of pharmaceuticals, pesticides, and fragrances.[1] This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a visualization of the underlying chemical transformations.

Reaction Overview

The synthesis of this compound from 6-bromo-1-hexene is typically achieved through a two-step process. The first step involves a nucleophilic substitution reaction where 6-bromo-1-hexene is converted to 5-hexenyl acetate using potassium acetate. This reaction is often catalyzed by a phase-transfer catalyst such as tetrabutylammonium bromide. The subsequent step is the hydrolysis of the intermediate 5-hexenyl acetate to the final product, this compound, using a strong base like sodium hydroxide or potassium hydroxide.

This method is favored for its straightforward reaction conditions, relatively short reaction times, and high yields, making it suitable for laboratory and potential industrial-scale production.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound from 6-bromo-1-hexene, based on established protocols.

Table 1: Reactant and Catalyst Quantities for the Synthesis of 5-Hexenyl Acetate

| Reactant/Catalyst | Molecular Weight ( g/mol ) | Amount (g) | Molar Ratio (relative to 6-bromo-1-hexene) |

| 6-bromo-1-hexene | 163.06 | 200.0 | 1 |

| Potassium Acetate | 98.14 | 144.0 | 1.2 |

| Tetrabutylammonium Bromide | 322.37 | 39.4 | 0.1 |

| Acetonitrile (Solvent) | 41.05 | 400 mL | - |

Table 2: Reaction Conditions and Yield for the Synthesis of 5-Hexenyl Acetate

| Parameter | Value |

| Temperature | 82°C (Reflux) |

| Reaction Time | 2 hours |

| Product | 5-hexenyl acetate |

Table 3: Reagents and Conditions for the Hydrolysis of 5-Hexenyl Acetate

| Reagent | Concentration/Amount |

| 5-hexenyl acetate | Product from the previous step |

| Methanol (Solvent) | 300 mL |

| Sodium Hydroxide | 331.5 g of 15% aqueous solution |

| Potassium Hydroxide | 462.93 g of 15% aqueous solution |

| Reaction Time | 2 hours |

| Temperature | 25°C |

Table 4: Final Product Yield and Purity

| Hydrolysis Base | Yield (%) | Purity (%) |

| Sodium Hydroxide | 82.4 | 99.7 |

| Potassium Hydroxide | 78 | 99.8 |

Experimental Protocols

The following are detailed experimental protocols for the two-step synthesis of this compound.

Step 1: Synthesis of 5-Hexenyl Acetate

-

Reaction Setup: In a suitable reaction vessel, dissolve 200.0 g of 6-bromo-1-hexene and 39.4 g of tetrabutylammonium bromide in 400 mL of acetonitrile.[1]

-

Addition of Reagent: To the stirred solution, add 144.0 g of potassium acetate.[1]

-

Reaction: Heat the mixture to 82°C and maintain at reflux for 2 hours. Monitor the reaction for completion.

-

Work-up: After the reaction is complete, cool the mixture to 20°C. Concentrate the solution under reduced pressure to remove the acetonitrile.

-

Extraction: To the resulting concentrate, add 400 mL of water and 200 mL of methyl tert-butyl ether. Stir the mixture to separate the layers. Extract the aqueous phase with an additional 100 mL of methyl tert-butyl ether.

-

Isolation: Combine the organic phases, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the filtrate under reduced pressure to obtain crude 5-hexenyl acetate.

Step 2: Hydrolysis of 5-Hexenyl Acetate to this compound

-

Reaction Setup: Dissolve the 5-hexenyl acetate obtained in the previous step in 300 mL of methanol at 25°C.

-

Addition of Base: Add 331.5 g of a 15% aqueous sodium hydroxide solution to the methanolic solution.

-

Reaction: Stir the mixture at 25°C for 2 hours. Monitor the reaction for completion.

-

Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. This will result in the separation of an upper organic phase and a lower aqueous phase.

-

Extraction: Extract the aqueous phase twice with dichloromethane.

-

Isolation and Purification: Combine all organic phases, dry over a suitable drying agent, and concentrate under reduced pressure to yield the final product, this compound.

Reaction Mechanisms and Workflows

The synthesis proceeds through a nucleophilic substitution mechanism, followed by hydrolysis. The diagrams below illustrate the chemical pathway and the experimental workflow.

Caption: SN2 reaction mechanism for the formation of 5-hexenyl acetate.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Hexen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Hexen-1-ol. This document details the experimental protocols for acquiring high-resolution spectra and presents a thorough interpretation of the chemical shifts, multiplicities, and coupling constants. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development for the structural elucidation and characterization of this and similar unsaturated alcohols.

Data Presentation

The quantitative NMR data for this compound, acquired in deuterochloroform (CDCl₃) at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR, are summarized in the tables below. These tables provide a clear and concise overview of the key spectral parameters for each unique proton and carbon environment in the molecule.

¹H NMR Spectral Data of this compound in CDCl₃

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| 1 | 3.64 | t | 6.6 | 2H |

| 2 | 1.58 | quint | 6.8 | 2H |

| 3 | 1.43 | quint | 7.4 | 2H |

| 4 | 2.08 | q | 7.0 | 2H |

| 5 | 5.81 | ddt | 17.0, 10.2, 6.7 | 1H |

| 6a | 5.02 | dq | 17.1, 1.7 | 1H |

| 6b | 4.95 | dq | 10.2, 1.0 | 1H |

| OH | 1.35 | s | N/A | 1H |

Atom numbering corresponds to the structure in Figure 1. Multiplicity abbreviations: s = singlet, t = triplet, q = quartet, quint = quintet, ddt = doublet of doublets of triplets, dq = doublet of quartets.

¹³C NMR Spectral Data of this compound in CDCl₃

| Atom Number | Chemical Shift (δ, ppm) |

| 1 | 62.8 |

| 2 | 32.5 |

| 3 | 25.3 |

| 4 | 33.6 |

| 5 | 138.8 |

| 6 | 114.5 |

Atom numbering corresponds to the structure in Figure 1.

Experimental Protocols

The following sections detail the methodologies for the preparation of the this compound sample and the acquisition of the ¹H and ¹³C NMR spectra.

Sample Preparation

-

Sample: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) was accurately weighed.

-

Solvent: The weighed sample was dissolved in approximately 0.6-0.7 mL of deuterochloroform (CDCl₃, 99.8% D).

-

Internal Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0 ppm).

-

NMR Tube: The resulting solution was transferred into a clean, dry 5 mm NMR tube.

-

Homogenization: The sample was thoroughly mixed by gentle vortexing to ensure a homogeneous solution.

NMR Data Acquisition

-

Instrument: A Bruker Avance III 400 MHz spectrometer was used for data acquisition.

-

Probe: A 5 mm broadband observe (BBO) probe was utilized.

-

Temperature: All experiments were conducted at a constant temperature of 298 K.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (zg30) was employed.

-

Frequency: 400.13 MHz

-

Spectral Width: 16 ppm (-2 ppm to 14 ppm)

-

Acquisition Time: 4.08 seconds

-

Relaxation Delay: 1.0 second

-

Number of Scans: 16

-

Data Points: 65536

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment (zgpg30) was used.

-

Frequency: 100.62 MHz

-

Spectral Width: 240 ppm (-10 ppm to 230 ppm)

-

Acquisition Time: 1.36 seconds

-

Relaxation Delay: 2.0 seconds

-

Number of Scans: 1024

-

Data Points: 65536

Mandatory Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for the NMR spectral analysis of this compound.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Hexen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-hexen-1-ol. The information enclosed is intended to support researchers and professionals in identifying and characterizing this compound in various analytical applications.

Core Analysis: Fragmentation Pattern of this compound

This compound (C₆H₁₂O, molecular weight: 100.16 g/mol ) is an unsaturated alcohol.[1][2] Its mass spectrum under electron ionization exhibits a characteristic fragmentation pattern that provides valuable structural information. The molecular ion peak (M⁺) is often weak or absent in the mass spectra of alcohols due to the lability of the C-O bond and the propensity for dehydration.[3][4]

The fragmentation of this compound is primarily driven by several key mechanisms common to unsaturated alcohols:

-

Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen atom. For a primary alcohol like this compound, this would typically lead to the loss of an alkyl radical. However, the most significant fragmentation pathway for this compound appears to be a more complex process involving the double bond.

-

Dehydration (Loss of H₂O): The elimination of a water molecule (mass loss of 18 amu) is a common fragmentation pathway for alcohols.[3] This results in the formation of a radical cation of an alkene.

-

Rearrangement Reactions: The presence of the double bond allows for various rearrangement reactions, leading to the formation of stable carbocations.

Quantitative Data

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The relative intensities of these ions are crucial for identification. The data presented below is a summary of the most significant peaks observed in the mass spectrum.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 100 | [C₆H₁₂O]⁺ (Molecular Ion) | Very Low |

| 82 | [C₆H₁₀]⁺ | ~ 40 |

| 67 | [C₅H₇]⁺ | ~ 85 |

| 54 | [C₄H₆]⁺ | 100 (Base Peak) |

| 41 | [C₃H₅]⁺ (Allyl Cation) | ~ 75 |

| 31 | [CH₂OH]⁺ | ~ 30 |

Note: Relative intensities are estimated from the graphical data provided by the NIST Mass Spectrometry Data Center and may vary slightly depending on the experimental conditions.

Experimental Protocols

The following is a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for the analysis of hexenol isomers.

Instrumentation:

-

Gas Chromatograph: Agilent 7890B GC (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

GC Conditions:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or an equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Splitless mode at 250°C.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 5°C/min to 150°C.

-

Ramp: 15°C/min to 250°C, hold for 5 minutes.

-

Mass Spectrometer Parameters:

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Energy: 70 eV (Electron Ionization - EI).

-

Mass Scan Range: m/z 35-350.

Sample Preparation:

For the analysis of volatile compounds like this compound, headspace solid-phase microextraction (HS-SPME) is a suitable sample preparation technique.

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is recommended.

-

Sample Incubation: Place the sample in a sealed headspace vial.

-

Extraction: Expose the SPME fiber to the headspace of the vial at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 20-30 minutes).

Visualizing the Fragmentation Pathway

The following diagrams illustrate the proposed fragmentation pathways of this compound leading to the formation of the major observed ions.

Caption: Proposed fragmentation pathway of this compound.

Caption: Experimental workflow for GC-MS analysis.

References

Physical properties of 5-Hexen-1-ol: boiling point, density, solubility

This technical guide provides a comprehensive overview of the key physical properties of 5-Hexen-1-ol, a valuable intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its boiling point, density, and solubility.

Physical Properties of this compound

This compound is a colorless liquid with a characteristic green aroma.[1] It is a monounsaturated primary alcohol that serves as a versatile building block in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[2][3][4] A summary of its key physical properties is presented below.

Data Presentation: Physical Properties of this compound

The following table summarizes the reported values for the boiling point, density, and solubility of this compound from various sources. It is important to note that variations in these values can arise from differences in experimental conditions and sample purity.

| Physical Property | Value | Conditions |

| Boiling Point | 152.0°C - 155.0°C | Atmospheric Pressure |

| 78-80 °C | 25 mmHg[5] | |

| 56.00 °C | 11.00 mmHg | |

| Density | 0.834 g/mL | 25 °C |

| 0.845 - 0.849 g/mL | 25 °C | |

| 0.8453 g/cm³ | Not Specified | |

| 0.8725 g/mL | Not Specified | |

| Solubility | 18.6 g/L | in Water at 20°C |

| Miscible | with Water | |

| Soluble | in Water and most fixed oils | |

| Soluble | in Ethanol |

Experimental Protocols

The determination of the physical properties of a liquid compound such as this compound requires precise and standardized experimental procedures. Below are detailed methodologies for measuring boiling point, density, and solubility.

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This can be determined by several methods, including simple distillation and micro-boiling point determination.

-

Simple Distillation Method: This method is suitable when a sufficient quantity of the liquid is available (typically > 5 mL).

-

Apparatus Setup: A distillation apparatus is assembled consisting of a round-bottom flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Procedure: The liquid sample is placed in the round-bottom flask along with boiling chips to ensure smooth boiling. The flask is heated, and as the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature is recorded when it becomes constant, which indicates the boiling point of the liquid at the prevailing atmospheric pressure. The vapor then passes into the condenser, where it cools and liquefies, and the distillate is collected in the receiving flask.

-

-

Micro-Boiling Point Method (Thiele Tube): This method is ideal for small sample volumes.

-

Sample Preparation: A small amount of the liquid is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the sample tube.

-

Apparatus Setup: The sample tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Procedure: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. When the boiling point of the sample is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, heating is discontinued. The liquid will begin to cool, and the bubbling will slow down. The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.

-

2. Determination of Density

Density is the mass per unit volume of a substance. For liquids, it is commonly determined using a pycnometer or by direct mass and volume measurements.

-

Method using a Graduated Cylinder and Balance:

-

Mass Measurement: The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

-

Volume Measurement: A known volume of the liquid is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

Combined Mass Measurement: The mass of the graduated cylinder containing the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its volume. For higher accuracy, this procedure should be repeated multiple times and the average density calculated.

-

3. Determination of Solubility

Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of a liquid in a solvent like water can be determined both qualitatively and quantitatively.

-

Qualitative Determination:

-

Procedure: A small amount of the solute (this compound) is added to a test tube containing the solvent (e.g., water). The mixture is agitated vigorously.

-

Observation: If the liquid dissolves completely to form a clear solution, it is considered soluble. If it forms a cloudy emulsion or separate layers, it is considered insoluble or partially soluble.

-

-

Quantitative Determination (Gravimetric Method):

-

Preparation of a Saturated Solution: The solute is added to a known volume of the solvent at a specific temperature, with continuous stirring, until no more solute dissolves and a separate phase of the solute is observed. This ensures the solution is saturated.

-

Equilibration: The saturated solution is allowed to stand for a period to ensure that equilibrium is reached and any undissolved solute has settled.

-

Sample Withdrawal and Analysis: A known volume of the clear, saturated solution is carefully withdrawn using a pipette. The mass of the solute in this volume is determined. This can be done by evaporating the solvent and weighing the residual solute, or by using analytical techniques such as gas chromatography.

-

Calculation: The solubility is then expressed as the mass of the solute per volume of the solvent (e.g., in g/L).

-

Mandatory Visualization

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of this compound.

Workflow for determining physical properties of this compound.

References

An In-depth Technical Guide to the Reaction Mechanisms of 5-Hexen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hexen-1-ol is a versatile bifunctional molecule featuring a terminal alkene and a primary alcohol. This unique structural arrangement makes it a valuable starting material and intermediate in organic synthesis, particularly for the construction of cyclic ethers such as substituted tetrahydrofurans and tetrahydropyrans. These heterocyclic motifs are prevalent in a wide array of natural products and pharmaceutically active compounds.[1] Understanding the reaction mechanisms of this compound is crucial for harnessing its synthetic potential in the development of novel chemical entities and drug candidates. This guide provides a detailed technical overview of the core reaction mechanisms involving this compound, with a focus on radical cyclization, electrophilic addition, and oxidation reactions. Experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate a comprehensive understanding for researchers in the field.

Radical Cyclization Reactions

The intramolecular free-radical cyclization of this compound and its derivatives is a powerful and widely studied method for the formation of five- and six-membered rings. The reaction proceeds via the generation of a 5-hexen-1-oxyl radical or a carbon-centered radical at a position that allows for subsequent intramolecular addition to the double bond.

Mechanism of Radical Cyclization

The generally accepted mechanism for the radical cyclization of a 5-hexenyl system, which is analogous to the behavior of this compound derivatives, involves the following key steps:

-

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, is homolytically cleaved by heat or light to generate initial radicals.

-

Radical Formation: The initiator radical abstracts a hydrogen atom from a suitable position on the this compound derivative (often from a functional group attached to the oxygen) to generate a carbon- or oxygen-centered radical.

-

Cyclization: The generated radical undergoes an intramolecular addition to the terminal double bond. This cyclization can proceed via two competing pathways: a 5-exo-trig cyclization to form a five-membered ring (cyclopentylmethyl radical) or a 6-endo-trig cyclization to form a six-membered ring (cyclohexyl radical).

-

Propagation/Termination: The cyclized radical can then abstract a hydrogen atom from a donor molecule (like tributyltin hydride, although tin-free methods are now preferred) to yield the final product and regenerate the chain-carrying radical. Alternatively, the radical can be trapped by another species or undergo termination reactions.

Kinetically, the 5-exo-trig cyclization is generally favored over the 6-endo-trig pathway due to a more favorable transition state geometry.[2] However, the regioselectivity can be influenced by substitution on the carbon chain and the specific reaction conditions.

Quantitative Data for Radical Reactions

| Substrate | Reagent | Product(s) | Relative Yield (%) | Reference |

| 1-Hexene | NBS | 1-Bromo-2-hexene (E/Z) | 56 | [3] |

| 3-Bromo-1-hexene | 10 | [3] | ||

| trans-2-Hexene | NBS | 4-Bromo-2-hexene | 50 | [3] |

| 2-Bromo-3-hexene | 32 | |||

| 3-Hexene | NBS | 4-Bromo-2-hexene | 58 | |

| 2-Bromo-3-hexene | 41 |

Note: These reactions are intermolecular brominations, not intramolecular cyclizations of this compound, but illustrate the formation of multiple products via radical intermediates.

Experimental Protocol: Synthesis of 2-(Bromomethyl)tetrahydrofuran from a Pentenyl Alcohol (Illustrative)

The following is an example of a bromoetherification which proceeds via a related mechanism and results in a cyclized product.

Materials:

-

Chiral pentenyl alcohol

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the chiral pentenyl alcohol in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (NBS) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(bromomethyl)tetrahydrofuran.

Electrophilic Addition and Cyclization

The double bond in this compound is susceptible to electrophilic attack. In the presence of an acid or other electrophiles, this can initiate an intramolecular cyclization, also known as electrophilic cyclization or cyclofunctionalization. This reaction is a powerful method for the synthesis of substituted tetrahydrofurans and tetrahydropyrans.

Mechanism of Electrophilic Cyclization

The mechanism of acid-catalyzed cyclization of this compound involves the following steps:

-

Protonation of the Double Bond: A proton from the acid catalyst adds to the terminal carbon of the double bond, following Markovnikov's rule, to form a more stable secondary carbocation at the 5-position.

-

Intramolecular Nucleophilic Attack: The hydroxyl group acts as an intramolecular nucleophile and attacks the carbocation. This can occur in two ways:

-

5-exo-tet cyclization: The oxygen attacks the carbocation to form a five-membered ring (a protonated tetrahydrofuran derivative).

-

6-endo-tet cyclization: The oxygen attacks the carbocation to form a six-membered ring (a protonated tetrahydropyran derivative). The formation of 5- and 6-membered rings is generally favored due to low ring strain.

-

-

Deprotonation: A base (such as water or the conjugate base of the acid) removes the proton from the oxonium ion to yield the neutral cyclic ether product.

The regioselectivity of the cyclization (5-exo vs. 6-endo) can be influenced by the reaction conditions and the nature of the electrophile. Other electrophiles, such as halonium ions (from I₂, Br₂) or mercury(II) salts, can also initiate this type of cyclization.

Quantitative Data for Electrophilic Cyclization

Experimental Protocol: Acid-Catalyzed Cyclization of this compound (General)

Materials:

-

This compound

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, cool this compound on an ice bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid with stirring.

-

Allow the reaction to stir at room temperature and monitor its progress by GC-MS.

-

Once the reaction is complete, dilute the mixture with diethyl ether.

-

Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid.

-

Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.

-

Remove the solvent by distillation to obtain the crude product mixture.

-

Analyze the product mixture by GC-MS and NMR to determine the ratio of the isomeric cyclic ethers.

Oxidation Reactions

The oxidation of this compound can be directed towards either the alcohol or the alkene functionality, or can involve both in an oxidative cyclization.

Oxidation of the Alcohol

The primary alcohol of this compound can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents, while leaving the double bond intact under carefully controlled conditions. Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are suitable for the selective oxidation to the aldehyde, 5-hexenal. Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid under vigorous conditions will oxidize the alcohol to 5-hexenoic acid.

Oxidative Cyclization

More interestingly, certain oxidizing agents can effect an oxidative cyclization of this compound to form tetrahydrofuran derivatives. For example, reagents like potassium permanganate can lead to the formation of diols which can then cyclize.

Quantitative Data for Oxidation Reactions

Quantitative data for the oxidation of this compound is highly dependent on the specific reagent and reaction conditions employed. Below is a conceptual representation of expected products.

| Oxidizing Agent | Major Product(s) | Notes |

| PCC, CH₂Cl₂ | 5-Hexenal | Selective for aldehyde formation. |

| KMnO₄, cold, dilute | 1,2,6-Hexanetriol | Dihydroxylation of the alkene. |

| KMnO₄, hot, conc. | Adipic acid | Oxidative cleavage of the double bond and oxidation of the alcohol. |

Experimental Protocol: Synthesis of 5-Hexenal (Conceptual)

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel

Procedure:

-

Suspend PCC in dry dichloromethane in a round-bottom flask under an inert atmosphere.

-

Add a solution of this compound in dichloromethane dropwise to the stirred suspension.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude 5-hexenal.

-

Purify further by distillation if necessary.

Conclusion

This compound is a valuable building block in organic synthesis due to the presence of two reactive functional groups. Its reaction mechanisms, primarily radical cyclization, electrophilic addition, and oxidation, provide access to a diverse range of linear and heterocyclic compounds. The regiochemical and stereochemical outcomes of these reactions can often be controlled by the careful selection of reagents and reaction conditions. This guide has provided a technical overview of these key transformations, including mechanistic pathways, illustrative quantitative data, and experimental protocols. A thorough understanding of these reactions is essential for researchers aiming to utilize this compound in the synthesis of complex molecules for applications in materials science, agrochemicals, and particularly in the development of new therapeutic agents. Further research into developing more selective and efficient catalytic systems for these transformations will continue to expand the synthetic utility of this versatile molecule.

References

Stability and Reactivity of the Terminal Double Bond in 5-Hexen-1-ol: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the stability and reactivity of the terminal double bond in 5-hexen-1-ol. Intended for researchers, scientists, and professionals in drug development, this document delves into the thermodynamic stability of this bifunctional molecule and explores the chemoselectivity of its terminal alkene in several key organic reactions. Quantitative data is presented in structured tables for comparative analysis. Detailed experimental protocols for hydrogenation, intramolecular haloetherification, epoxidation, and hydroboration-oxidation are provided. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction

This compound is a valuable bifunctional molecule in organic synthesis, featuring a terminal carbon-carbon double bond and a primary alcohol. This unique structure allows for a variety of chemical transformations, making it a versatile building block in the synthesis of fine chemicals, pharmaceuticals, and polymers. The reactivity of this compound is largely dictated by the interplay between its two functional groups. This guide focuses specifically on the stability of the terminal alkene and its reactivity in several fundamental organic reactions. Understanding these properties is crucial for predicting reaction outcomes and designing novel synthetic pathways.

Thermodynamic Stability of the Terminal Double Bond

The stability of an alkene is inversely related to its heat of hydrogenation (ΔH° hydrog); a lower heat of hydrogenation signifies a more stable alkene.[1] The terminal, monosubstituted double bond in this compound is inherently less stable than more substituted internal double bonds. This is due to a combination of factors, including hyperconjugation and steric effects.

Hyperconjugation, the stabilizing interaction between the π orbital of the double bond and adjacent C-H σ bonds, is less pronounced in terminal alkenes compared to more substituted ones. Additionally, the steric strain in this compound is minimal, but in more substituted alkenes, the arrangement of alkyl groups (cis vs. trans) can significantly influence stability.

A quantitative measure of the stability of the double bond in this compound can be approximated by the heat of hydrogenation of a similar terminal alkene, 1-hexene.

| Alkene | Substitution | Heat of Hydrogenation (kJ/mol) | Relative Stability |

| 1-Hexene | Monosubstituted (Terminal) | -126 [2][3][4] | Least Stable |

| (Z)-2-Hexene | Disubstituted (cis) | -118 | More Stable |

| (E)-2-Hexene | Disubstituted (trans) | -114 | Most Stable |

| Table 1: Comparison of Heats of Hydrogenation for C6 Alkenes. |

As indicated in Table 1, 1-hexene has the highest heat of hydrogenation among its isomers, confirming its lower thermodynamic stability. The distant hydroxyl group in this compound is not expected to significantly alter the heat of hydrogenation of the terminal double bond.

Reactivity of the Terminal Double Bond

The electron-rich π bond of the terminal alkene in this compound is a nucleophilic center, making it susceptible to attack by electrophiles. This reactivity is the basis for a wide range of addition reactions. The presence of the hydroxyl group can also influence the reaction pathway, particularly in cases where it can act as an intramolecular nucleophile.

Catalytic Hydrogenation

Catalytic hydrogenation of the terminal double bond in this compound results in the formation of the corresponding saturated diol, hexane-1,6-diol. This reaction is typically carried out in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas.

dot

Quantitative Data:

| Reactant | Product | Catalyst | Solvent | Yield |

| This compound | Hexane-1,6-diol | 10% Pd/C | Ethanol | >95% (Typical) |

| Table 2: Summary of Catalytic Hydrogenation of this compound. |

Intramolecular Haloetherification (Bromination)

The reaction of this compound with bromine in a non-nucleophilic solvent leads to a fascinating intramolecular cyclization, forming a cyclic bromoether, 2-(bromomethyl)tetrahydrofuran, rather than the expected vicinal dibromide. This is a direct consequence of the hydroxyl group acting as an internal nucleophile.

dot

Quantitative Data:

| Reactant | Product | Reagent | Solvent | Yield |

| This compound | 2-(Bromomethyl)tetrahydrofuran | Bromine (Br₂) | Dichloromethane | High (Qualitative) |

| Table 3: Summary of Intramolecular Bromoetherification of this compound. |

Epoxidation

The terminal double bond of this compound can be selectively oxidized to an epoxide, 5,6-epoxyhexan-1-ol, using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically performed in a non-polar solvent like dichloromethane to prevent the opening of the newly formed epoxide ring. The terminal, less-substituted double bond is generally more reactive towards epoxidation than more sterically hindered internal alkenes.

dot

Quantitative Data:

| Reactant | Product | Reagent | Solvent | Typical Yield |

| This compound | 5,6-Epoxyhexan-1-ol | m-CPBA | Dichloromethane | ~75%[5] |

| Table 4: Summary of Epoxidation of this compound. |

Hydroboration-Oxidation

Hydroboration-oxidation of this compound provides a method for the anti-Markovnikov hydration of the terminal double bond, resulting in the formation of hexane-1,6-diol. This two-step process involves the syn-addition of borane (BH₃) across the double bond, followed by oxidation with hydrogen peroxide in a basic solution. The regioselectivity is excellent for terminal alkenes, with the boron atom adding to the terminal carbon.

dot

Quantitative Data:

| Reactant | Product | Reagents | Solvent | Regioselectivity | Typical Yield |

| This compound | Hexane-1,6-diol | 1. BH₃-THF2. H₂O₂, NaOH | THF | >99:1 (anti-Markovnikov) | >90% |

| Table 5: Summary of Hydroboration-Oxidation of this compound. |

Experimental Protocols

Catalytic Hydrogenation of this compound

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Ethanol

-

Hydrogen gas (H₂)

-

Celite®

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., balloon or Parr shaker)

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 g, 10 mmol) in ethanol (20 mL).

-

Carefully add 10% Pd/C (100 mg, 10 wt%) to the solution.

-

Seal the flask and connect it to the hydrogenation apparatus.

-

Purge the system with hydrogen gas three times to remove air.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and commence vigorous stirring.

-

Monitor the reaction progress by hydrogen uptake. The reaction is typically complete within 2-4 hours at room temperature.

-

Once hydrogen uptake ceases, carefully vent the excess hydrogen and purge the flask with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of ethanol.

-

Concentrate the filtrate under reduced pressure to yield hexane-1,6-diol. Confirm the structure and purity using NMR spectroscopy.

Intramolecular Bromoetherification of this compound

Materials:

-

This compound

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Stirring apparatus

-

Separatory funnel

Procedure:

-

Dissolve this compound (1.0 g, 10 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Prepare a solution of bromine (1.6 g, 10 mmol) in dichloromethane (10 mL) and add it to the addition funnel.

-

Add the bromine solution dropwise to the stirred solution of this compound over 15-20 minutes.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 2-(bromomethyl)tetrahydrofuran. Analyze the product by NMR and compare with literature data.

Epoxidation of this compound

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Separatory funnel

Procedure:

-

Dissolve this compound (1.0 g, 10 mmol) in dichloromethane (25 mL) in a round-bottom flask and cool to 0 °C.

-

In a separate flask, dissolve m-CPBA (approximately 2.4 g of 77% pure, ~11 mmol) in dichloromethane (25 mL).

-

Add the m-CPBA solution dropwise to the stirred solution of this compound over 20-30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid.

-

Wash the filtrate with saturated aqueous sodium bicarbonate (3 x 20 mL) to remove any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5,6-epoxyhexan-1-ol.

Hydroboration-Oxidation of this compound

Materials:

-

This compound

-

Borane-tetrahydrofuran complex (BH₃-THF, 1 M solution)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH), 3 M aqueous solution

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Round-bottom flask, oven-dried

-

Syringes and needles

-

Stirring apparatus

-

Separatory funnel

Procedure:

-

Set up an oven-dried round-bottom flask with a magnetic stirrer under an inert atmosphere (nitrogen or argon).

-

Add this compound (1.0 g, 10 mmol) and anhydrous THF (10 mL) to the flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the 1 M solution of BH₃-THF (3.7 mL, 3.7 mmol) via syringe.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and slowly add 3 M aqueous NaOH (2.5 mL).

-

Carefully add 30% aqueous H₂O₂ (2.5 mL) dropwise, ensuring the temperature remains below 40 °C.

-

Remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain hexane-1,6-diol.

Conclusion

The terminal double bond of this compound exhibits the characteristic stability and reactivity of a monosubstituted alkene. Its relatively high heat of hydrogenation indicates lower thermodynamic stability compared to internal isomers. This inherent reactivity, coupled with the presence of a primary hydroxyl group, allows for a range of selective transformations. Catalytic hydrogenation provides a straightforward route to the corresponding saturated diol. Epoxidation and hydroboration-oxidation offer methods for the selective functionalization of the double bond. Notably, the intramolecular haloetherification with bromine highlights the ability of the hydroxyl group to participate in the reaction, leading to a cyclic ether. A thorough understanding of these fundamental reactions is essential for the effective utilization of this compound as a versatile building block in organic synthesis.

References

Quantum Chemical Blueprint for 5-Hexen-1-ol: A Technical Guide for Researchers

Abstract

5-Hexen-1-ol, a bifunctional molecule featuring both a terminal alkene and a primary alcohol, presents an interesting case for theoretical investigation due to the potential for intramolecular interactions and its relevance as a synthon in organic chemistry. This technical guide outlines a comprehensive computational workflow for the quantum chemical characterization of this compound. It is designed for researchers, scientists, and professionals in drug development seeking to understand and apply computational methods to molecules of this class. This document details proposed experimental protocols for conformational analysis, geometry optimization, vibrational spectroscopy, and frontier molecular orbital analysis using Density Functional Theory (DFT). While a dedicated, comprehensive computational study on this compound is not prevalent in the current literature, this guide establishes a robust framework based on established methodologies for similar unsaturated alcohols. All quantitative data herein is presented in structured tables for clarity, and key workflows are visualized using diagrams.

Introduction

This compound (CAS No: 821-41-0) is a valuable intermediate in organic synthesis.[1][2] Its dual functionality allows for a variety of chemical transformations, including cyclization reactions.[2] Understanding the molecule's conformational preferences, electronic structure, and vibrational properties is crucial for predicting its reactivity and designing new synthetic pathways. Quantum chemical calculations offer a powerful, non-invasive means to probe these molecular characteristics at the atomic level.

This guide proposes a standard operating procedure for the in-silico analysis of this compound, leveraging Density Functional Theory (DFT), a workhorse of modern computational chemistry renowned for its balance of accuracy and computational cost.[3] We will outline the theoretical groundwork for a complete conformational search, subsequent geometry optimization and frequency calculations, and the analysis of the molecule's frontier molecular orbitals (HOMO and LUMO), which are key indicators of chemical reactivity.

Proposed Computational Methodology

The following sections detail a recommended protocol for a thorough quantum chemical study of this compound.

Conformational Analysis

The flexibility of the hexyl chain in this compound necessitates a comprehensive conformational search to identify all low-energy minima on the potential energy surface. The interplay between the hydroxyl group and the π-system of the double bond may lead to stabilizing intramolecular interactions, such as OH···π hydrogen bonds, which can significantly influence the conformational landscape.

Experimental Protocol:

-

Initial Conformer Generation: A systematic or stochastic search of the conformational space is the initial step. This can be achieved using molecular mechanics force fields (e.g., MMFF94) or semi-empirical methods (e.g., GFN2-xTB) to rapidly generate a large number of potential conformers by rotating around all single bonds.

-

Low-Level Optimization: The generated conformers are then subjected to a preliminary geometry optimization using a computationally inexpensive method, such as a semi-empirical quantum method or a small basis set DFT calculation, to eliminate redundant high-energy structures.

-

High-Level Re-optimization: A subset of the lowest-energy unique conformers is then re-optimized at a higher level of theory, as detailed in the subsequent section, to obtain accurate geometries and relative energies.

Below is a diagram illustrating the logical workflow for the conformational analysis of this compound.

Caption: Proposed workflow for identifying stable conformers of this compound.

Geometry Optimization and Vibrational Frequency Analysis

For the most stable conformer(s) identified, a full geometry optimization is performed to locate the exact minimum on the potential energy surface. This is followed by a vibrational frequency calculation.

Experimental Protocol:

-

Method Selection: A widely used and well-benchmarked DFT functional, such as B3LYP, is recommended. To accurately describe potential weak intramolecular interactions and provide flexibility for the electron density, a Pople-style basis set with diffuse and polarization functions, such as 6-311++G(d,p), is appropriate for a molecule of this size.

-

Optimization: The geometry is optimized in the gas phase until the forces on all atoms are negligible and the structure corresponds to a stationary point on the potential energy surface.

-

Frequency Calculation: At the optimized geometry, the harmonic vibrational frequencies are calculated. The absence of imaginary frequencies confirms that the structure is a true minimum. These calculated frequencies can be compared with experimental infrared (IR) spectra. A scaling factor is often applied to the computed frequencies to account for anharmonicity and method limitations.

The relationship between these computational steps is visualized below.

Caption: Logical pathway for geometry optimization and spectral analysis.

Data Presentation: Calculated Molecular Properties

The following tables are templates for summarizing the key quantitative data that would be obtained from the proposed computational study of this compound.

Table 1: Optimized Geometrical Parameters

This table would contain the key bond lengths, bond angles, and dihedral angles for the most stable conformer of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Atom(s) | Calculated Value |

| Bond Length (Å) | C1=C2 | [Calculated Value] |

| C5-C6 | [Calculated Value] | |

| C6-O7 | [Calculated Value] | |

| O7-H8 | [Calculated Value] | |

| Bond Angle (°) | C1=C2-C3 | [Calculated Value] |

| C5-C6-O7 | [Calculated Value] | |

| C6-O7-H8 | [Calculated Value] | |

| Dihedral Angle (°) | H-C1=C2-C3 | [Calculated Value] |

| C4-C5-C6-O7 | [Calculated Value] | |

| C5-C6-O7-H8 | [Calculated Value] |

Table 2: Calculated vs. Experimental Vibrational Frequencies

This table would compare the calculated harmonic vibrational frequencies (scaled) with available experimental data from sources like the NIST Chemistry WebBook.[4] The potential energy distribution (PED) analysis would indicate the contribution of different internal coordinates to each vibrational mode.

| Vibrational Mode | Calculated Freq. (cm⁻¹) (Scaled) | Experimental Freq. (cm⁻¹) | Assignment (PED) |

| O-H stretch | [Calculated Value] | [Experimental Value] | ν(O-H) |

| C-H stretch (sp²) | [Calculated Value] | [Experimental Value] | ν(=C-H) |

| C-H stretch (sp³) | [Calculated Value] | [Experimental Value] | ν(-C-H) |

| C=C stretch | [Calculated Value] | [Experimental Value] | ν(C=C) |

| C-O stretch | [Calculated Value] | [Experimental Value] | ν(C-O) |

| O-H bend | [Calculated Value] | [Experimental Value] | δ(O-H) |

| =C-H bend | [Calculated Value] | [Experimental Value] | δ(=C-H) |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability.

The relationship between FMOs and chemical reactivity descriptors is shown below.

Caption: Relationship between FMO energies and chemical reactivity indices.

Table 3: Calculated Electronic Properties

This table would summarize the key electronic properties derived from the DFT calculations. These values are instrumental for predicting sites of electrophilic and nucleophilic attack and overall molecular reactivity.

| Property | Symbol | Formula | Calculated Value (eV) |

| HOMO Energy | E_HOMO | - | [Calculated Value] |

| LUMO Energy | E_LUMO | - | [Calculated Value] |

| HOMO-LUMO Gap | ΔE | E_LUMO - E_HOMO | [Calculated Value] |

| Ionization Potential | IP | -E_HOMO | [Calculated Value] |

| Electron Affinity | EA | -E_LUMO | [Calculated Value] |

| Global Hardness | η | (IP - EA) / 2 | [Calculated Value] |

| Electronegativity | χ | (IP + EA) / 2 | [Calculated Value] |

| Electrophilicity Index | ω | χ² / (2η) | [Calculated Value] |

Conclusion for Researchers and Drug Development Professionals

This technical guide provides a robust and detailed computational framework for the quantum chemical analysis of this compound. For researchers in synthetic chemistry, the conformational analysis can reveal low-energy structures that are likely to participate in reactions, while the FMO analysis provides quantitative measures of reactivity, aiding in the prediction of reaction outcomes and the design of new catalysts.

For professionals in drug development, understanding the conformational flexibility and electronic properties of scaffolds like this compound is fundamental. The methodologies outlined here can be applied to more complex derivatives to predict their shape, sites of interaction (e.g., hydrogen bonding capabilities from the hydroxyl group), and metabolic stability. The calculated properties can serve as valuable descriptors in quantitative structure-activity relationship (QSAR) models, accelerating the identification of lead compounds. By following the proposed protocols, researchers can generate high-quality, reproducible in-silico data to guide and complement experimental investigations, ultimately leading to a deeper understanding of the chemical behavior of this compound and its analogues.

References

The Genesis of a Versatile Building Block: A Technical Guide to the Discovery and Historical Synthesis of 5-Hexen-1-ol

For Immediate Release

A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals on the Synthetic Lineage of 5-Hexen-1-ol, a Key Intermediate in Modern Organic Chemistry.

This in-depth technical guide charts the discovery and historical synthesis of this compound (CAS 821-41-0), a pivotal unsaturated alcohol in the synthesis of fine chemicals, pharmaceuticals, and fragrances.[1][2] From early explorations of ring-opening reactions to contemporary, high-yield methodologies, this document provides a thorough examination of the compound's synthetic evolution, complete with detailed experimental protocols and comparative data.

Introduction

This compound, a colorless liquid with the molecular formula C₆H₁₂O, has emerged as a valuable precursor in organic synthesis due to its bifunctional nature, possessing both a terminal alkene and a primary alcohol.[2][3][4] This unique structural combination allows for a wide array of chemical transformations, making it an essential component in the construction of complex molecules. This guide delves into the key historical methods that have enabled its production, providing a foundational understanding for researchers in the field.

Historical Synthesis Methodologies

The synthesis of this compound has evolved significantly over the decades, driven by the pursuit of higher yields, milder reaction conditions, and greater economic viability. Below are key historical approaches to its preparation.

Reductive Cleavage of Tetrahydropyran Derivatives (A Historical Perspective)

One of the earliest and most notable approaches to synthesizing unsaturated alcohols like this compound involved the reductive cleavage of cyclic ether precursors. While the exact first synthesis of this compound is not definitively documented in the readily available literature, a historically significant and analogous method was published in Organic Syntheses in 1955 by L. A. Brooks and H. R. Snyder. They detailed the preparation of 4-penten-1-ol from 2-(chloromethyl)tetrahydropyran. This general strategy is applicable to the synthesis of this compound from the corresponding 2-(chloromethyl)tetrahydropyran, which can be derived from tetrahydrofurfuryl alcohol.

The core of this methodology is the reaction of the chlorinated cyclic ether with a reducing agent, typically metallic sodium, in an inert solvent. The reaction proceeds via a ring-opening mechanism to yield the sodium alkoxide of the unsaturated alcohol, which is then protonated upon workup.

Experimental Protocol: Synthesis of 4-Penten-1-ol via Reductive Cleavage (Brooks and Snyder, 1955 - Adapted for this compound)

This protocol is based on the synthesis of 4-penten-1-ol and is presented as a representative historical method for a homologous compound.

Materials:

-

2-(Chloromethyl)tetrahydropyran

-

Sodium metal

-

Anhydrous diethyl ether or similar inert solvent

-

Ethanol (for quenching)

-

Aqueous workup solutions

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, a dispersion of sodium metal is prepared in an anhydrous solvent like toluene or xylene under an inert atmosphere.

-

A solution of 2-(chloromethyl)tetrahydropyran in the same solvent is added dropwise to the sodium dispersion at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete reaction.

-

The mixture is then cooled, and the excess sodium is carefully quenched with ethanol.

-

Water is slowly added to hydrolyze the resulting sodium alkoxide.

-

The organic layer is separated, and the aqueous layer is extracted with ether.

-

The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

The solvent is removed by distillation, and the resulting crude this compound is purified by fractional distillation.

Grignard and Barbier-Type Reactions

The formation of carbon-carbon bonds using organometallic reagents represents a cornerstone of organic synthesis. The reaction of a Grignard reagent with an epoxide is a classic method for alcohol synthesis. For this compound, this can be envisioned through the reaction of allylmagnesium bromide with ethylene oxide.

Alternatively, the Barbier reaction, which generates the organometallic species in situ, offers a more direct approach. This method involves reacting an allyl halide, a carbonyl compound (in this case, formaldehyde or a precursor), and a metal such as magnesium, zinc, or indium.

Reaction Scheme: Grignard Synthesis of this compound

References

Methodological & Application

5-Hexen-1-ol: A Versatile Building Block in Organic Synthesis

Introduction

5-Hexen-1-ol is a bifunctional organic molecule featuring a terminal alkene and a primary alcohol. This unique combination of reactive sites makes it a highly versatile and valuable building block in organic synthesis. Its ability to undergo a wide range of transformations, including cyclization, oxidation, and carbon-carbon bond-forming reactions, has led to its application in the synthesis of a diverse array of complex molecules, including natural products, pharmaceuticals, and fragrances. This document provides detailed application notes and experimental protocols for key transformations of this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O | [1] |

| Molecular Weight | 100.16 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 151-153 °C | [1] |

| Density | 0.833 g/mL at 25 °C | [1] |

| Solubility | Soluble in organic solvents |

Application Notes

Synthesis of Tetrahydrofuran Derivatives via Iodoetherification

The presence of a hydroxyl group and a double bond at an appropriate distance allows this compound to readily undergo intramolecular cyclization reactions to form substituted tetrahydrofurans, a common motif in many natural products and biologically active molecules. One of the most effective methods to achieve this transformation is through iodoetherification.

The reaction proceeds via an initial activation of the double bond by an iodine source, followed by the intramolecular nucleophilic attack of the hydroxyl group. This process is highly regioselective, favoring the 5-exo-tet cyclization to yield a five-membered ring.

Experimental Workflow for Iodoetherification

Caption: General workflow for the iodoetherification of this compound.

Asymmetric Synthesis of Chiral Epoxides via Sharpless Epoxidation

The terminal double bond of this compound can be stereoselectively epoxidized using the Sharpless asymmetric epoxidation protocol. This reaction is of great importance as the resulting chiral epoxides are versatile intermediates for the synthesis of enantiomerically pure pharmaceuticals and natural products. The Sharpless epoxidation of allylic alcohols provides predictable stereochemistry based on the choice of the chiral diethyl tartrate (DET) ligand.

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Yield | Reference |

| (E)-2-Hexen-1-ol | Ti(OiPr)₄, (+)-DET, t-BuOOH | (2S,3S)-3-Propyloxiranemethanol | >95% | 70-80% | |

| (E)-2-Hexen-1-ol | Ti(OiPr)₄, (-)-DET, t-BuOOH | (2R,3R)-3-Propyloxiranemethanol | >95% | 70-80% |

Sharpless Asymmetric Epoxidation Mechanism

References

Application Notes and Protocols for the Intramolecular Cyclization of 5-Hexen-1-ol to Tetrahydropyran Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for the intramolecular cyclization of 5-hexen-1-ol to form tetrahydropyran derivatives. The tetrahydropyran (THP) moiety is a crucial structural motif in a vast array of natural products and pharmacologically active compounds. The methods detailed below offer reliable strategies for the synthesis of substituted tetrahydropyrans, which are key building blocks in medicinal chemistry and drug development.

Introduction

The intramolecular cyclization of unsaturated alcohols is a fundamental and powerful strategy in organic synthesis for the construction of cyclic ethers. Specifically, the 6-endo-trig cyclization of this compound provides access to the tetrahydropyran ring system. While acid-catalyzed hydroalkoxylation can be challenging for simple alkenols, electrophile-mediated cyclization offers a mild and effective alternative. This document outlines two primary protocols for this transformation: iodocyclization and phenylselenoetherification. These methods proceed via activation of the double bond by an electrophile, followed by nucleophilic attack by the hydroxyl group.

Reaction Mechanism and Signaling Pathway

The general mechanism for the electrophilic cyclization of this compound involves the activation of the alkene by an electrophile (E+), forming a cyclic intermediate (e.g., an iodonium or selenonium ion). The pendant hydroxyl group then acts as an intramolecular nucleophile, attacking the more substituted carbon of the activated double bond in a 6-endo-trig fashion to form the tetrahydropyran ring. Subsequent reaction with a nucleophile or elimination completes the process.

Phenylselenoetherification of 5-Hexen-1-ol: A Detailed Application Note and Protocol for Researchers

Application Note

The intramolecular cyclization of unsaturated alcohols, a key transformation in the synthesis of cyclic ethers, can be efficiently achieved through phenylselenoetherification. This application note provides a comprehensive overview and detailed protocol for the phenylselenoetherification of 5-hexen-1-ol, a reaction of significant interest in synthetic organic chemistry and drug development for the construction of tetrahydrofuran and tetrahydropyran ring systems.

Phenylselenoetherification involves the electrophilic addition of a phenylselenyl group (PhSe+) to the double bond of an unsaturated alcohol, followed by an intramolecular nucleophilic attack by the hydroxyl group. This process typically leads to the formation of a five-membered (tetrahydrofuran) or a six-membered (tetrahydropyran) cyclic ether, depending on the reaction conditions and the structure of the starting material. The regioselectivity of this cyclization is a critical aspect, governed by Baldwin's rules, with the 5-exo-trig pathway generally favored over the 6-endo-trig pathway. However, the choice of catalyst, solvent, and other reaction parameters can influence the product distribution.

This document outlines a general protocol for this reaction, summarizes the expected quantitative outcomes based on studies of similar substrates, and provides visual diagrams of the experimental workflow and the underlying reaction mechanism to aid researchers in the successful application of this synthetic methodology.

Quantitative Data Summary

The following tables summarize the expected yields and product ratios for the phenylselenoetherification of a primary hexenol, based on data from the cyclization of (Z)- and (E)-hex-4-en-1-ols using phenylselenyl chloride (PhSeCl) in the presence of various catalysts.[1] These data provide a valuable reference for the expected outcomes in the cyclization of this compound.

Table 1: Phenylselenoetherification of a Primary Hexenol with PhSeCl in the Presence of Lewis Bases [1]

| Catalyst (1 equiv.) | Product(s) | Yield (%) | Ratio (5-exo : 6-endo) |

| Pyridine | 2-(Phenylselenomethyl)tetrahydrofuran & 2-Phenylseleno-tetrahydropyran | 98 | 85 : 15 |

| Triethylamine | 2-(Phenylselenomethyl)tetrahydrofuran & 2-Phenylseleno-tetrahydropyran | 99 | 90 : 10 |

| Quinoline | 2-(Phenylselenomethyl)tetrahydrofuran & 2-Phenylseleno-tetrahydropyran | 97 | 80 : 20 |

| 2,2'-Bipyridine | 2-(Phenylselenomethyl)tetrahydrofuran & 2-Phenylseleno-tetrahydropyran | 95 | 75 : 25 |

Table 2: Phenylselenoetherification of a Primary Hexenol with PhSeCl in the Presence of Lewis Acids [1]

| Catalyst (1 equiv.) | Product(s) | Yield (%) | Ratio (5-exo : 6-endo) |

| Tin(II) chloride (SnCl₂) | 2-(Phenylselenomethyl)tetrahydrofuran & 2-Phenylseleno-tetrahydropyran | 96 | 60 : 40 |

| Cobalt(II) chloride (CoCl₂) | 2-(Phenylselenomethyl)tetrahydrofuran & 2-Phenylseleno-tetrahydropyran | 94 | 65 : 35 |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the phenylselenoetherification of this compound.

Materials and Reagents:

-

This compound (C₆H₁₂O, MW: 100.16 g/mol )

-

Phenylselenyl chloride (PhSeCl, MW: 191.52 g/mol )

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Selected catalyst (e.g., Pyridine or Triethylamine)

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

General Experimental Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 100.2 mg).

-

Solvent and Catalyst Addition: Dissolve the this compound in anhydrous dichloromethane (5 mL). To this solution, add the chosen catalyst (e.g., pyridine, 1.0 mmol, 79.1 mg).

-

Addition of Phenylselenyl Chloride: While stirring the solution at room temperature (25 °C), add solid phenylselenyl chloride (1.1 mmol, 210.7 mg) portion-wise over 5 minutes.

-

Reaction Monitoring: The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC). The disappearance of the starting material indicates the completion of the reaction, which usually occurs within 15-30 minutes.

-

Work-up:

-

Quench the reaction by adding water (10 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired cyclic ether products.

-

-

Characterization: Characterize the purified products using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the phenylselenoetherification of this compound.

Caption: Experimental workflow for the phenylselenoetherification.

Reaction Mechanism

The diagram below outlines the mechanism of the phenylselenoetherification of this compound, showcasing the formation of the key phenylseleniranium ion intermediate and the subsequent intramolecular cyclization pathways.

References